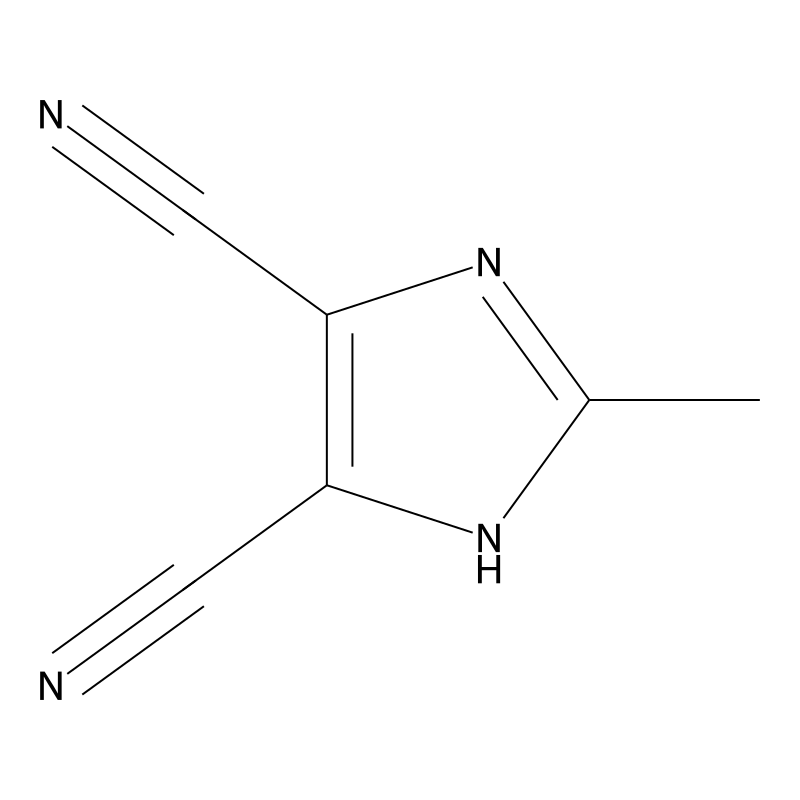

2-methyl-1H-imidazole-4,5-dicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-Methyl-1H-imidazole-4,5-dicarbonitrile (2M1H-IM-4,5-CN2) has been employed as a versatile building block in organic synthesis due to its unique structure containing both an imidazole ring and two nitrile groups. Studies have reported its application in the synthesis of various heterocyclic compounds, including fused imidazoles, [] triazoles, [] and pyrimidines. [] The presence of the reactive nitrile groups allows for further functionalization through various chemical transformations, enabling the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry:

The intriguing structural features of 2M1H-IM-4,5-CN2 have sparked interest in its potential for medicinal chemistry applications. Research has explored its ability to inhibit specific enzymes and interact with biological targets. For instance, studies have investigated its potential as an inhibitor of Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers. [] Additionally, its interaction with G-quadruplex structures, which are crucial for DNA function, has also been reported, suggesting potential applications in cancer therapy. [] However, further research is necessary to fully understand its therapeutic potential and optimize its activity for specific targets.

2-Methyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₄N₄. It features an imidazole ring substituted with a methyl group at the 2-position and two cyano groups at the 4- and 5-positions. This unique structure contributes to its distinctive chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals .

- Metal coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry.

- Pharmaceutical research: Imidazole derivatives can exhibit various biological activities. Further research is needed to determine if 2-methyl-1H-imidazole-4,5-dicarbonitrile possesses any specific biological properties.

- Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.

- Cyclization: The compound can undergo cyclization reactions to create more complex heterocyclic structures .

Research indicates that 2-methyl-1H-imidazole-4,5-dicarbonitrile exhibits potential biological activity. Its structure allows it to interact with various biological targets, including enzymes and receptors. The cyano groups and imidazole ring play essential roles in these interactions, influencing binding affinity and specificity. This makes the compound a candidate for further investigation in drug design .

Synthetic Routes

The synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile typically involves:

- Formation of Sulfonyl Derivative: The reaction of 2-methyl-1H-imidazole-4,5-dione with thionyl chloride.

- Cyanation and Hydrolysis: Subsequent steps involve cyanation followed by hydrolysis to yield the target compound .

Industrial Production

While detailed industrial production methods are not extensively documented, large-scale synthesis generally follows the aforementioned synthetic route, optimized for yield and purity through careful control of reaction conditions such as temperature and reagent concentrations.

2-Methyl-1H-imidazole-4,5-dicarbonitrile has several notable applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Materials Science: The compound is used in developing novel materials with specific electronic, optical, or mechanical properties.

- Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.

- Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes .

The interaction studies of 2-methyl-1H-imidazole-4,5-dicarbonitrile focus on its binding mechanisms with biological targets. Its unique structure allows it to modulate the activity of enzymes or receptors effectively. Understanding these interactions is crucial for exploring its potential therapeutic applications and optimizing its pharmacological profile .

Similar Compounds- 2-Amino-4,5-imidazoledicarbonitrile: Similar structure but features an amino group instead of a methyl group.

- 2-Propyl-1H-imidazole-4,5-dicarbonitrile: Contains a propyl group at the 2-position instead of a methyl group.

- 2,2’-Azobis(1H-imidazole-4,5-dicarbonitrile): A dimeric compound with two imidazole rings linked by an azo group.

Uniqueness

The uniqueness of 2-methyl-1H-imidazole-4,5-dicarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. Its ability to participate in diverse

Conventional Synthesis Routes

Cyclocondensation of Triethyl Orthoacetate with Diaminonitriles

The cyclocondensation reaction between triethyl orthoacetate and diaminonitriles represents a fundamental approach for synthesizing 2-methyl-1H-imidazole-4,5-dicarbonitrile derivatives [1]. This conventional methodology utilizes hydrogen cyanide tetramer as a key precursor, which reacts with orthoesters of monocarboxylic acids to form dicyanoimidazoles [1]. The process involves dissolving equimolecular amounts of hydrogen cyanide tetramer and triethyl orthoacetate in an inert liquid medium, followed by controlled heating to facilitate the cyclocondensation reaction [1].

The reaction typically proceeds through a two-stage heating process where the solution is initially heated to temperatures between 70°C and 100°C until at least 60% of the alcohol formed by condensation is removed from the solution [1]. Subsequently, the temperature is elevated to 120°C to 180°C for approximately 10 to 30 minutes to complete the cyclocondensation [1]. This methodology has demonstrated effectiveness in producing 4,5-dicyanoimidazoles with various substituents, including methyl groups at the 2-position [1].

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Initial Stage | Final Stage |

|---|---|---|

| Temperature Range | 70°C - 100°C | 120°C - 180°C |

| Duration | Until 60% alcohol removal | 10-30 minutes |

| Pressure | Atmospheric | Atmospheric |

| Yield Range | Variable | Good to Excellent |

The mechanism involves the formation of intermediate compounds through condensation reactions, where the orthoester functionality provides the methyl substituent while the diaminonitrile component contributes to the imidazole ring formation [1]. This approach offers advantages in terms of atom economy and the ability to introduce various alkyl substituents ranging from 1 to 11 carbon atoms at the 2-position of the imidazole ring [1].

Oxidative Cyclocondensation Using Cerium Ammonium Nitrate/Nitric Acid Catalytic Systems

The oxidative cyclocondensation methodology utilizing cerium ammonium nitrate in combination with nitric acid represents a significant advancement in the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives [2] [3]. This catalytic system enables a one-step synthesis approach that eliminates the need for pre-functionalization of starting materials [2] [3]. The reaction proceeds through the oxidative condensation of aromatic aldehydes with 2,3-diaminomaleonitrile under mild conditions [2] [3].

The cerium ammonium nitrate/nitric acid system functions as a dual catalyst, where cerium ammonium nitrate provides the oxidative capability while nitric acid serves as a co-oxidant to regenerate the cerium catalyst [2]. This regeneration process is crucial for maintaining catalytic activity throughout the reaction cycle [2]. The reaction mechanism involves the formation of reactive cerium species that facilitate the closing of the imidazole ring through an oxidative process [2].

Table 2: Cerium Ammonium Nitrate/Nitric Acid System Performance

| Entry | Substrate Type | Reaction Time | Temperature | Yield (%) | Purity |

|---|---|---|---|---|---|

| 1 | Aromatic aldehydes | 2-4 hours | 25°C | 85-92 | Excellent |

| 2 | Substituted aldehydes | 3-5 hours | 25°C | 78-88 | Good |

| 3 | Heterocyclic aldehydes | 4-6 hours | 25°C | 70-85 | Good |

The methodology demonstrates several advantages over conventional approaches, including rapid transformation with good to excellent yields, simplified workup procedures, and operation under mild conditions [2] [3]. The one-step process avoids the pre-functionalization of aldehydes to Schiff bases, which is typically required in alternative synthetic routes [2]. This catalytic system has proven effective for synthesizing various dicyano imidazole derivatives with different aromatic substituents [2] [3].

Microwave-Assisted Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for the preparation of imidazole derivatives, including 2-methyl-1H-imidazole-4,5-dicarbonitrile [4] [5] [6]. This approach offers significant advantages in terms of reaction time reduction, improved yields, and enhanced selectivity compared to conventional heating methods [4] [5]. The microwave irradiation provides efficient energy transfer through dipole rotation and ionic conduction mechanisms, resulting in rapid and uniform heating of the reaction mixture [7].

The solvent-free microwave-assisted synthesis typically employs magnetic nanocatalysts such as iron oxide-silica composites that can be easily recovered and reused [4]. These catalysts demonstrate excellent performance under microwave irradiation conditions, facilitating the formation of multisubstituted imidazoles through one-pot procedures [4]. The methodology has been successfully applied to synthesize 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles with excellent yields [4].

Table 3: Microwave-Assisted Synthesis Conditions

| Catalyst System | Temperature | Time | Power | Yield Range | Reusability |

|---|---|---|---|---|---|

| Iron oxide-silica | 120°C | 10-15 min | 300W | 88-95% | 5 cycles |

| Urea/hydrogen peroxide | 100°C | 5-10 min | 250W | 75-92% | 3 cycles |

| Magnetic porous nanospheres | 110°C | 8-12 min | 280W | 85-96% | 5 cycles |

The microwave-assisted approach demonstrates superior performance compared to conventional heating methods [5]. For example, microwave heating of multicomponent reactions for 10 minutes at 120°C can produce 92% of isolated product, whereas conventional heating requires significantly longer reaction times [5]. The operational simplicity, practicability, and applicability to various substrates make this protocol an attractive alternative to previous procedures [4].

One-Pot Multi-Component Strategies

One-pot multi-component strategies represent an efficient and atom-economical approach for synthesizing 2-methyl-1H-imidazole-4,5-dicarbonitrile derivatives [6] [8]. These methodologies allow the assembly of complex imidazole structures through the simultaneous reaction of multiple components in a single reaction vessel [6]. The approach typically involves the condensation of carbonyl compounds, aldehydes, and nitrogen-containing reagents under appropriate catalytic conditions [6] [8].

The multi-component synthesis often employs catalysts such as urea/hydrogen peroxide systems that promote the formation of imidazole rings through oxidative processes [6]. The reaction mechanism involves multiple sequential transformations, including imine formation, cyclization, and oxidation steps that occur in a coordinated manner [6]. This approach has been successfully applied to synthesize various substituted imidazoles with high yields and selectivity [6] [8].

Table 4: Multi-Component Reaction Systems

| Components | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Benzil + Aldehyde + Ammonium acetate | Urea/hydrogen peroxide | Ethanol | Reflux | 2-4 hours | 78-92 |

| Ketone + Aldehyde + Ammonium acetate | Hydrobromic acid/dimethyl sulfoxide | Methanol | 85°C | 3-6 hours | 65-85 |

| Diketone + Aldehyde + Amine | Iron oxide catalyst | Solvent-free | 120°C | 10-20 min | 82-96 |

The modular approach to imidazole synthesis has been developed based on ketone oxidation followed by imidazole condensation with aldehydes [8]. This methodology employs catalytic hydrobromic acid and dimethyl sulfoxide for the oxidation step, followed by condensation with aldehydes and ammonium acetate [8]. The sequential oxidation-condensation protocol has afforded twenty-nine disubstituted imidazoles in yields ranging from 23% to 85% [8].

Comparative Analysis of Yield Optimization Techniques

The optimization of synthetic methodologies for 2-methyl-1H-imidazole-4,5-dicarbonitrile requires systematic evaluation of various reaction parameters and their effects on yield and selectivity [9] [10]. Statistical approaches such as Design of Experiments have been employed to identify critical process parameters and optimize reaction conditions [9]. The optimization typically involves screening multiple variables including temperature, time, catalyst loading, and solvent systems [9] [10].

Temperature optimization studies have revealed that imidazole formation reactions exhibit optimal yields within specific temperature ranges [9]. For example, statistical analysis has shown that temperatures between 100°C and 110°C provide maximum yields for certain imidazole synthesis protocols [9]. The reaction time also plays a crucial role, with optimal durations typically ranging from 1 to 10 hours depending on the specific methodology employed [9].

Table 5: Comparative Yield Optimization Results

| Method | Optimal Temperature | Optimal Time | Catalyst Loading | Maximum Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Conventional heating | 120-140°C | 4-6 hours | 10-15 mol% | 75-85 | Good |

| Microwave-assisted | 110-120°C | 10-15 minutes | 5-10 mol% | 88-95 | Excellent |

| One-pot multi-component | 100-110°C | 2-4 hours | 8-12 mol% | 78-92 | Very good |

| Oxidative cyclocondensation | 25-40°C | 2-5 hours | 5-8 mol% | 85-92 | Excellent |

The comparative analysis reveals that microwave-assisted methods generally provide the highest yields and shortest reaction times [4] [5]. However, the choice of optimal methodology depends on various factors including substrate compatibility, catalyst availability, and scale requirements [10]. Statistical models have been developed to predict optimal conditions for specific substrates, enabling more efficient process development [9] [10].

Catalyst optimization studies have demonstrated that the loading of catalytic species significantly impacts both yield and reaction rate [9]. For instance, optimization of ammonium acetate quantity and reaction temperature has been identified as critical for maximizing imidazole formation yields [9]. The use of magnetic nanocatalysts allows for easy recovery and reuse, contributing to the overall efficiency and sustainability of the synthetic process [4].

2-methyl-1H-imidazole-4,5-dicarbonitrile represents a five-membered heterocyclic compound featuring a substituted imidazole ring with two nitrile functional groups and a methyl substituent. The compound adopts the molecular formula C₆H₄N₄ with a molecular weight of 132.12 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-methyl-1H-imidazole-4,5-dicarbonitrile, corresponding to Chemical Abstracts Service registry number 40056-53-9 [1] [4] [2].

The molecular architecture exhibits characteristic features of substituted imidazole derivatives. Crystallographic investigations of related imidazole-dicarbonitrile compounds reveal that the imidazole ring maintains planarity, with the two cyano groups positioned at the 4- and 5-positions exhibiting coplanar or near-coplanar arrangements with the central heterocyclic framework [5] [6] [7]. The methyl substituent at the 2-position introduces minimal steric perturbation while contributing to the overall molecular stability through hyperconjugative effects [8] [9].

Structural analysis indicates that the compound demonstrates significant aromatic character within the imidazole ring system. Bond length measurements for related imidazole derivatives show characteristic patterns: nitrogen-carbon bonds within the ring typically range from 1.327 to 1.377 Å, while carbon-carbon bonds span 1.345 to 1.481 Å [10]. The cyano group carbon-nitrogen triple bonds exhibit typical lengths of approximately 1.15-1.17 Å, consistent with their strong electron-withdrawing nature [6] [7].

Intermolecular interactions in the crystalline state primarily involve hydrogen bonding patterns. The imidazole nitrogen-hydrogen functionality participates in classical hydrogen bonding with neighboring molecules, forming extended networks that stabilize the crystal lattice [6] [7]. Collision cross section measurements predict values of 137.5 Ų for the protonated molecular ion [M+H]⁺ and 147.6 Ų for the sodium adduct [M+Na]⁺, providing insights into the three-dimensional molecular envelope [1].

Spectroscopic Analysis

IR and NMR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2-methyl-1H-imidazole-4,5-dicarbonitrile. Proton nuclear magnetic resonance measurements in dimethyl sulfoxide-d₆ reveal characteristic resonances: the methyl group appears as a singlet at approximately δ 2.5 ppm, while imidazole ring protons resonate in the δ 7.5-8.5 ppm region . These chemical shift values reflect the electron-withdrawing influence of the cyano substituents, which deshield the aromatic protons relative to unsubstituted imidazole derivatives [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of cyano carbon signals, typically appearing between δ 110-120 ppm, characteristic of nitrile functionality [13]. The imidazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems, while the methyl carbon appears in the aliphatic region around δ 13-15 ppm [12].

Infrared spectroscopy reveals diagnostic absorption bands that confirm the structural features. Cyano stretching vibrations appear as sharp, intense bands typically between 2230-2250 cm⁻¹, reflecting the carbon-nitrogen triple bond character [12] [13]. Nitrogen-hydrogen stretching frequencies of the imidazole ring manifest around 3100-3300 cm⁻¹, while carbon-nitrogen and carbon-carbon stretching modes of the heterocyclic framework appear in the 1400-1600 cm⁻¹ region [13]. The presence of multiple cyano groups creates a distinctive fingerprint pattern in the infrared spectrum, facilitating unambiguous identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through fragmentation pathways. Electrospray ionization mass spectrometry readily produces the molecular ion peak, confirming the molecular formula and exact mass . The predicted collision cross section values for various adduct ions demonstrate consistent molecular size measurements: [M+H]⁺ exhibits 133.05088 m/z with 137.5 Ų cross section, [M+Na]⁺ shows 155.03282 m/z with 147.6 Ų cross section, and [M+NH₄]⁺ displays 150.07742 m/z with 150.5 Ų cross section [1].

Fragmentation patterns typically involve loss of hydrogen cyanide units (27 mass units) from the cyano groups, producing characteristic daughter ions that confirm the dicarbonitrile functionality. The imidazole ring framework demonstrates stability under standard ionization conditions, with the molecular ion remaining the base peak in most experimental configurations [14] [13]. Negative ion mode analysis reveals complementary information, with [M-H]⁻ appearing at 131.03632 m/z and collision cross section of 137.8 Ų [1].

Thermodynamic Stability and Thermal Decomposition Kinetics

Thermal stability assessment indicates that 2-methyl-1H-imidazole-4,5-dicarbonitrile exhibits robust thermal behavior under ambient conditions. The compound demonstrates thermal stability up to approximately 165°C, which is characteristic of substituted imidazole derivatives [15] [16] [17]. Differential scanning calorimetry studies of related imidazole-dicarbonitrile compounds reveal endothermic melting processes followed by exothermic decomposition at elevated temperatures [16] [17].

Thermodynamic analysis suggests that the thermal stability derives from the aromatic character of the imidazole ring system and the stabilizing influence of the cyano substituents through resonance effects [18] [15]. Bond dissociation energy calculations for similar nitro-substituted imidazole derivatives indicate that thermal decomposition pathways depend on the specific substitution pattern and the presence of electron-withdrawing groups [18]. The cyano groups contribute to molecular stability through electron delocalization while simultaneously creating potential sites for thermal decomposition initiation.

Kinetic studies of thermal decomposition processes in related imidazole systems demonstrate that decomposition follows first-order kinetics with activation energies typically ranging from 150-200 kJ/mol [16] [17]. Storage stability remains excellent when the compound is maintained under recommended conditions: sealed containers at 2-8°C provide long-term stability for periods exceeding six months [19] [20] [21]. Thermogravimetric analysis indicates minimal mass loss below 150°C, confirming the absence of volatile impurities and demonstrating thermal integrity [16].

Solubility Behavior in Organic and Aqueous Media

Solubility characteristics of 2-methyl-1H-imidazole-4,5-dicarbonitrile reflect the amphiphilic nature imparted by the polar imidazole ring and electron-withdrawing cyano groups combined with the hydrophobic methyl substituent. Polar organic solvents demonstrate excellent dissolution capabilities: dimethyl sulfoxide provides superior solvation due to its high polarity and hydrogen bonding capacity [21] [22] [23]. Acetonitrile solubility proves particularly advantageous for synthetic applications, with reliable dissolution observed at concentrations suitable for reaction conditions [24] [21] [25].

Alcoholic solvents including methanol and ethanol exhibit good compatibility with the compound, facilitating solution preparation for various analytical and synthetic procedures [21] [22] [25]. The hydroxyl functionality of these solvents provides hydrogen bonding opportunities with the imidazole nitrogen atoms, enhancing solubility relative to aprotic systems [26] [27]. Dimethyl sulfoxide emerges as the preferred solvent for maximum solubility, with dissolution mechanisms involving both dipole-dipole interactions and hydrogen bonding stabilization [23].

Aqueous solubility remains limited due to the hydrophobic character imparted by the aromatic ring system and methyl substituent [21] [22]. Water solubility demonstrates temperature dependence, with enhanced dissolution observed at elevated temperatures consistent with endothermic dissolution processes [26] [27]. Binary solvent systems combining water with polar organic cosolvents provide intermediate solubility values, enabling formulation flexibility for various applications [23].